(4S,7S)-2,4-diphenyl-7-(thiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione
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Overview
Description
(4S,7S)-2,4-diphenyl-7-(thiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione is a complex organic compound with a unique structure that includes a pyrazoloquinoline core, phenyl groups, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,7S)-2,4-diphenyl-7-(thiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole intermediate, followed by the introduction of phenyl and thiophene groups through various coupling reactions. The final step often involves cyclization to form the pyrazoloquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4S,7S)-2,4-diphenyl-7-(thiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxylated derivatives.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or nitro groups.
Scientific Research Applications
Chemistry
In chemistry, (4S,7S)-2,4-diphenyl-7-(thiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, photonics, and other high-tech fields.
Mechanism of Action
The mechanism of action of (4S,7S)-2,4-diphenyl-7-(thiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4S,7S)-2,4-diphenyl-7-(thiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione include other pyrazoloquinoline derivatives, phenyl-substituted heterocycles, and thiophene-containing compounds.
Uniqueness
What sets this compound apart is its specific combination of structural features. The presence of both phenyl and thiophene groups, along with the pyrazoloquinoline core, provides unique chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C26H21N3O2S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(4S,7S)-2,4-diphenyl-7-thiophen-2-yl-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C26H21N3O2S/c30-20-15-17(21-12-7-13-32-21)14-19-23(20)22(16-8-3-1-4-9-16)24-25(27-19)28-29(26(24)31)18-10-5-2-6-11-18/h1-13,17,22,27-28H,14-15H2/t17-,22-/m0/s1 |
InChI Key |
HACHTJIALLNKIG-JTSKRJEESA-N |
Isomeric SMILES |
C1[C@@H](CC(=O)C2=C1NC3=C([C@H]2C4=CC=CC=C4)C(=O)N(N3)C5=CC=CC=C5)C6=CC=CS6 |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=C(C2C4=CC=CC=C4)C(=O)N(N3)C5=CC=CC=C5)C6=CC=CS6 |
Origin of Product |
United States |
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